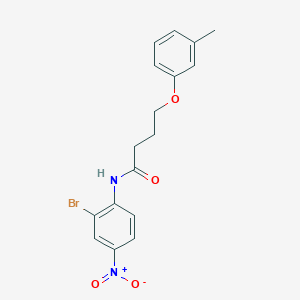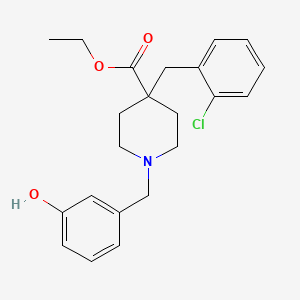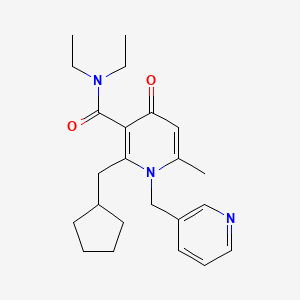
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and nitro group on the phenyl ring, a butanamide chain, and a methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide typically involves a multi-step process:
Nitration and Bromination: The starting material, 2-nitrophenol, undergoes nitration to introduce the nitro group at the 4-position. This is followed by bromination to introduce the bromo group at the 2-position.
Formation of 3-Methylphenoxy Group: The 3-methylphenol is reacted with butanoyl chloride to form 4-(3-methylphenoxy)butanoic acid.
Amide Formation: The final step involves the coupling of the bromonitrophenyl derivative with the 4-(3-methylphenoxy)butanoic acid to form the desired amide. This step typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromo group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Oxidation Reactions: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous conditions.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Substitution: Formation of azido, thiocyano, or amino derivatives.
Reduction: Formation of N-(2-amino-4-nitrophenyl)-4-(3-methylphenoxy)butanamide.
Oxidation: Formation of 4-(3-carboxyphenoxy)butanamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and nitro groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide include:
N-(2-chloro-4-nitrophenyl)-4-(3-methylphenoxy)butanamide: Similar structure but with a chloro group instead of a bromo group.
N-(2-bromo-4-nitrophenyl)-4-(4-methylphenoxy)butanamide: Similar structure but with a methyl group at the 4-position of the phenoxy ring.
N-(2-bromo-4-aminophenyl)-4-(3-methylphenoxy)butanamide: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-4-(3-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-12-4-2-5-14(10-12)24-9-3-6-17(21)19-16-8-7-13(20(22)23)11-15(16)18/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHXFPUOHYMWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-fluorobenzyl)-5-{[4-(3-methoxypropyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5049885.png)
![Ethyl 4-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]benzoate](/img/structure/B5049889.png)
![5-[[2-(Dimethylamino)ethyl-methylamino]methyl]-2-methoxyphenol](/img/structure/B5049891.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5049899.png)
![N-(4-CHLOROPHENYL)-2-{[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5049907.png)
![4-[[3-[3-(3-Methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole](/img/structure/B5049912.png)

![5-hydroxy-2-[(3-phenyl-2-butenoyl)amino]benzoic acid](/img/structure/B5049922.png)
![N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5049926.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-nitrobenzamide](/img/structure/B5049927.png)
![3-(1,3-benzodioxol-5-yl)-2-[(2-methylbenzoyl)amino]acrylic acid](/img/structure/B5049936.png)
![4,4'-[(2,5-dimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5049948.png)

